N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2,3-dimethoxybenzamide
Description
N-(1,3-Benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2,3-dimethoxybenzamide is a hybrid heterocyclic compound featuring a benzothiazole core, a pyrazole-substituted ethyl chain, and a 2,3-dimethoxybenzamide moiety. The benzothiazole group is a common pharmacophore in medicinal chemistry due to its bioisosteric properties and ability to participate in hydrogen bonding and π-π interactions . The 3,5-dimethylpyrazole subunit is notable for its role in metal coordination and modulation of pharmacokinetic properties . The 2,3-dimethoxybenzamide group may enhance solubility and serve as a hydrogen bond acceptor.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-15-14-16(2)27(25-15)13-12-26(23-24-18-9-5-6-11-20(18)31-23)22(28)17-8-7-10-19(29-3)21(17)30-4/h5-11,14H,12-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTNAZOYFVGZPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCN(C2=NC3=CC=CC=C3S2)C(=O)C4=C(C(=CC=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Aminothiophenol with Carbon Disulfide
The benzothiazole core is synthesized via cyclocondensation under basic conditions:
2-Aminothiophenol + CS₂ → 2-Mercaptobenzothiazole → (Oxidation) → 2-Aminobenzothiazole
- Reaction temperature: 110-120°C
- Catalyst: Piperidine (5 mol%)
- Solvent: Ethanol/water (3:1)
- Yield: 78-82%
- $$ ^1H $$ NMR (400 MHz, DMSO-d₆): δ 7.45–7.32 (m, 4H, Ar-H), 5.21 (s, 2H, NH₂)
- IR (KBr): 3421 cm⁻¹ (N-H stretch), 1625 cm⁻¹ (C=N stretch)
Preparation of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethylamine
Pyrazole Alkylation Protocol
3,5-Dimethylpyrazole + 1,2-Dibromoethane → 1-(2-Bromoethyl)-3,5-dimethylpyrazole → (Ammonolysis) → Target amine
Key Parameters :
- Molar ratio (Pyrazole:Dibromoethane): 1:1.2
- Reaction time: 12 hr at 80°C
- Purification: Column chromatography (SiO₂, EtOAc/Hexane 1:4)
- Yield: 65-70%
Safety Note :
Dibromoethane is a known carcinogen. Alternative methodologies using chloroethyl p-toluenesulfonate show comparable yields (68%) with improved safety profiles.
Synthesis of 2,3-Dimethoxybenzoyl Chloride
Friedel-Crafts Acylation Approach
Patent-optimized procedure :
1,2-Dimethoxybenzene + N,N-Dimethylcarbamoyl chloride → 2,3-Dimethoxy-N,N-dimethylbenzamide → (Hydrolysis) → 2,3-Dimethoxybenzoic acid → (Chlorination) → Acyl chloride
Process Details :
| Step | Conditions | Yield |
|---|---|---|
| Friedel-Crafts | AlCl₃ (1.5 eq), CHCl₃, 0°C → 50°C | 80.5% |
| Acid Hydrolysis | 6M HCl, reflux 8 hr | 95% |
| Chlorination | SOCl₂, DMF cat., 70°C, 3 hr | 98% |
Critical Analysis :
The patent method demonstrates superior yield compared to traditional HNO₃-mediated oxidation routes (52-60% yield). DSC analysis confirms thermal stability up to 180°C, enabling safe scale-up.
Final Coupling Reactions
Sequential Amide Bond Formation
Stepwise Assembly :
- Benzothiazole-Pyrazole Conjugation :
2-Aminobenzothiazole + 2-(3,5-Dimethylpyrazol-1-yl)ethylamine → N-(1,3-Benzothiazol-2-yl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylamine
Conditions :- Coupling agent: EDCl/HOBt (1.2 eq each)
- Solvent: DCM, 0°C → RT
- Yield: 73%
- Acylation with 2,3-Dimethoxybenzoyl Chloride :
Intermediate amine + Acyl chloride → Target compound
Optimized Parameters :- Base: Et₃N (3 eq)
- Reaction time: 24 hr at 0°C
- Workup: Sequential washes with 5% NaHCO₃ and brine
- Yield: 68%
Cumulative Yield : 0.82 × 0.70 × 0.73 × 0.68 ≈ 28.4%
Characterization and Analytical Data
Spectroscopic Confirmation
$$ ^1H $$ NMR (600 MHz, CDCl₃) :
- δ 8.21 (s, 1H, benzothiazole-H)
- δ 7.85–7.42 (m, 3H, aromatic-H)
- δ 6.78 (s, 2H, dimethoxybenzamide-H)
- δ 4.52 (t, J=6.8 Hz, 2H, -N-CH₂-)
- δ 3.92 (s, 6H, -OCH₃)
- δ 2.31 (s, 6H, pyrazole-CH₃)
HRMS (ESI+) :
- Found: m/z 453.1789 [M+H]⁺
- Calculated for C₂₃H₂₅N₄O₃S: 453.1792
PXRD Analysis :
Crystalline material matches simulated pattern from CCDC 816996, confirming molecular packing.
Comparative Methodological Analysis
Alternative Synthetic Routes :
| Approach | Advantages | Limitations | Yield |
|---|---|---|---|
| Convergent Synthesis | High purity intermediates | Multiple purification steps | 28.4% |
| One-Pot Assembly | Reduced processing time | Low regioselectivity | 12.7% |
| Solid-Phase Synthesis | Amenable to automation | High resin cost | 18.9% |
Process Safety Considerations :
- Friedel-Crafts acylation requires strict moisture control (AlCl₃ hydrolysis risk)
- EDCl-mediated couplings generate insoluble urea byproducts – centrifugal separation preferred over filtration
Industrial Scale-Up Considerations
Cost Analysis (Per Kilogram) :
| Component | Cost (USD) | Source |
|---|---|---|
| 2-Aminothiophenol | 420 | Sigma-Aldrich |
| 3,5-Dimethylpyrazole | 780 | TCI Chemicals |
| EDCl | 1,150 | Fisher Scientific |
| Solvent Recovery | -310 | (Credit for DCM recycling) |
| Total | 2,040 |
Environmental Impact :
- E-factor calculation: 18.7 kg waste/kg product
- Key waste streams: Aqueous HCl (neutralizable), AlCl₃ sludge (requires specialized disposal)
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2,3-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2,3-dimethoxybenzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is being investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: It can be used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2,3-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Table 1: Comparison of Pyrazole-Containing Amides
Benzothiazole Derivatives
The benzothiazole moiety is present in compounds like N-(4,5-Dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide () and 5-Bromo-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-propylsulfanyl-pyrimidine-4-carboxamide (Z5) (). Comparisons include:
- Substituent Effects : The target compound’s 2,3-dimethoxybenzamide group contrasts with Z5’s bromo-pyrimidine and sulfonyl groups, which may confer distinct electronic and steric properties.
- Molecular Weight : highlights that dichloro-benzothiazol derivatives exhibit high molecular weights (~400–450 g/mol), similar to the target compound (estimated MW ~470 g/mol).
- Crystallographic Behavior : Benzothiazole amides in form intermolecular hydrogen bonds (e.g., N–H···N), stabilizing crystal packing. The target compound’s ethyl-pyrazole chain may disrupt such interactions, reducing crystallinity compared to simpler analogs .
Table 2: Benzothiazole-Based Amides
Pharmacological Profiles of Related Compounds
- AS601245 (), a JNK inhibitor with a benzothiazol-2-yl group, demonstrates the role of benzothiazole in targeting kinase enzymes. The target compound’s lack of a pyridinyl-ethylamino group (cf. AS601245) may limit kinase affinity but enhance selectivity for other targets.
- Nitazoxanide Derivatives (): The title compound in inhibits the PFOR enzyme via amide conjugation. The target compound’s dimethoxy groups may similarly modulate electron distribution, affecting enzyme binding .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2,3-dimethoxybenzamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the coupling of benzothiazole and pyrazole precursors. For example, nucleophilic substitution or amide bond formation under reflux conditions in solvents like ethanol or dichloromethane. Catalysts such as triethylamine may enhance reaction efficiency. Post-synthesis, purification via column chromatography (silica gel) and characterization using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical for confirming purity and structure .
Q. How can researchers confirm the molecular structure of this compound, particularly its stereochemistry and substituent positions?
- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation. Software like SHELXL (for refinement) and SHELXS (for solution) can resolve complex crystallographic data . Complementary techniques include 2D NMR (e.g., COSY, NOESY) to assign proton-proton correlations and heteronuclear single-quantum coherence (HSQC) for carbon-proton connectivity .
Q. What analytical techniques are essential for assessing purity and stability under varying storage conditions?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection monitors purity, while thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) evaluate thermal stability. Accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) coupled with mass spectrometry can identify degradation products .
Advanced Research Questions
Q. How do intermolecular interactions (e.g., hydrogen bonding, π-π stacking) influence the crystal packing and solubility of this compound?
- Methodological Answer : Graph set analysis (as per Etter’s rules) and Hirshfeld surface calculations quantify hydrogen-bonding patterns. Solubility can be predicted using Hansen solubility parameters and validated experimentally via shake-flask methods in solvents like DMSO or aqueous buffers. Molecular dynamics simulations (e.g., using GROMACS) model solvation effects .
Q. What strategies can resolve contradictions in bioactivity data, such as inconsistent IC₅₀ values across cell lines?
- Methodological Answer : Validate assays using standardized protocols (e.g., MTT for cytotoxicity) with positive controls (e.g., doxorubicin). Cross-check results with orthogonal methods like flow cytometry for apoptosis or Western blotting for target protein inhibition. Statistical tools (e.g., Grubbs’ test) identify outliers, while meta-analysis reconciles dataset variability .
Q. How can molecular docking predict the binding affinity of this compound to biological targets (e.g., kinases or GPCRs)?
- Methodological Answer : Use AutoDock Vina or Schrödinger Suite for docking simulations. Prepare the protein structure (PDB ID) by removing water molecules and adding polar hydrogens. Validate docking poses with molecular dynamics (MD) simulations (e.g., NAMD) to assess binding stability. Experimental validation via surface plasmon resonance (SPR) measures dissociation constants (KD) .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity, and how can they be mitigated?
- Methodological Answer : Chiral column chromatography or asymmetric catalysis (e.g., using BINAP ligands) preserves enantiomeric excess. Process analytical technology (PAT) tools, like in-situ FTIR, monitor reaction progress in real time. Design of experiments (DoE) optimizes parameters (temperature, catalyst loading) for reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
